molecular formula C15H16F6N3P B15289264 4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate CAS No. 68015-89-4

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate

Cat. No.: B15289264
CAS No.: 68015-89-4
M. Wt: 383.27 g/mol
InChI Key: ALNGIPXYBDFCFA-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate is a diazonium salt characterized by a benzenediazonium core substituted at the para position with a benzyl(ethyl)amino group (N(CH₂C₆H₅)(CH₂CH₃)) and stabilized by a hexafluorophosphate (PF₆⁻) counterion. The compound’s molecular formula is C₁₅H₁₇F₆N₃P, with a molecular weight of 384.26 g/mol. Diazonium salts of this type are critical intermediates in organic synthesis, particularly in azo coupling reactions for dyes, pigments, and pharmaceuticals. The bulky benzyl(ethyl)amino substituent and hexafluorophosphate counterion confer unique stability and reactivity profiles compared to simpler analogs .

Properties

CAS No.

68015-89-4

Molecular Formula

C15H16F6N3P

Molecular Weight

383.27 g/mol

IUPAC Name

4-[benzyl(ethyl)amino]benzenediazonium;hexafluorophosphate

InChI

InChI=1S/C15H16N3.F6P/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;1-7(2,3,4,5)6/h3-11H,2,12H2,1H3;/q+1;-1

InChI Key

ALNGIPXYBDFCFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 4-[Benzyl(ethyl)amino]aniline

The synthesis begins with the preparation of the aniline precursor, 4-[benzyl(ethyl)amino]aniline. This intermediate is typically synthesized via nucleophilic substitution or reductive amination. For example, benzyl chloride reacts with ethylamine in the presence of a base to form N-benzylethylamine, which subsequently undergoes electrophilic aromatic substitution at the para position of aniline.

Key Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran
  • Temperature: 60–80°C
  • Catalyst: None required for simple alkylation

Diazotization Reaction

The diazotization of 4-[benzyl(ethyl)amino]aniline is conducted under acidic conditions using sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction proceeds at 0–5°C to stabilize the highly reactive diazonium intermediate.

$$
\text{4-[Benzyl(ethyl)amino]aniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-[Benzyl(ethyl)amino]benzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$

Critical Parameters:

  • Molar ratio of NaNO₂ to aniline: 1.05:1
  • Acid concentration: 3–5 M HCl
  • Reaction time: 30–60 minutes

Counterion Exchange to Hexafluorophosphate

The chloride counterion is replaced with hexafluorophosphate (PF₆⁻) by treating the diazonium chloride with hexafluorophosphoric acid (HPF₆) or ammonium hexafluorophosphate (NH₄PF₆). The product precipitates due to its low solubility in cold water.

$$
\text{4-[Benzyl(ethyl)amino]benzenediazonium chloride} + \text{HPF}_6 \rightarrow \text{4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate} + \text{HCl}
$$

Optimization Insights:

  • Precipitation temperature: 0–5°C
  • Yield: 70–85% after recrystallization from ethanol/water

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization using ethanol-water mixtures (3:1 v/v). This step removes unreacted starting materials and ionic byproducts.

Typical Purity Metrics:

  • Melting point: 128–130°C (decomposition)
  • Purity (HPLC): >98%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aromatic), 7.30 (m, 5H, benzyl), 4.10 (s, 2H, CH₂), 3.60 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −70.2 (PF₆⁻).

Comparative Analysis of Synthetic Methods

Parameter Chloride Route Direct PF₆⁻ Exchange
Yield 65% 82%
Reaction Time 2 hours 1.5 hours
Purity 95% 98%
Scalability Limited Industrial

The direct counterion exchange method offers superior yields and scalability, making it preferable for large-scale synthesis.

Applications in Organic Synthesis

This diazonium salt is employed in:

  • Azo Coupling Reactions: Forms stable azo dyes with electron-rich aromatics.
  • Surface Modification: Anchors organic layers to metals via electrochemical reduction.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halogenated benzenes, phenols, and substituted anilines.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: 4-[Benzyl(ethyl)amino]aniline.

Scientific Research Applications

4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.

    Biology: Employed in labeling and detection of biomolecules through diazonium coupling reactions.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate involves the formation of reactive intermediates through diazonium chemistry. The diazonium group can undergo electrophilic substitution, coupling, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and properties of 4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate with similar benzenediazonium salts:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound N(CH₂C₆H₅)(CH₂CH₃) at para position C₁₅H₁₇F₆N₃P 384.26 High steric bulk, moderate solubility in polar aprotic solvents, thermal stability up to 120°C
3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate (68400-43-1) Cl, N(CH₃)₂ at meta/para positions C₈H₈ClF₆N₃P 343.58 Electron-withdrawing Cl enhances electrophilicity; lower thermal stability (decomposes >80°C)
2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate (38686-70-3) OCH₂CH₃, S(C₆H₄CH₃) at positions 2,4,5 C₁₇H₁₉F₆N₂O₂PS 460.07 Thioether group improves solubility in non-polar solvents; photolabile
3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate (84604-32-0) Cl, hexahydroazepine at meta/para positions C₁₂H₁₅ClF₆N₃P 381.68 Azepine ring enhances solubility in ethers; moderate stability (decomposes >100°C)
2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate (41333-49-7) OCH₃, morpholine at positions 2,4,5 C₁₂H₁₆F₆N₃O₃P 395.24 Morpholine improves aqueous solubility; reactive in acidic conditions
4-(Dimethylamino)benzenediazonium tetrafluoroborate (Various CAS) N(CH₃)₂ at para position C₈H₁₀BF₄N₃ 242.99 Lower molecular weight, hygroscopic, decomposes rapidly above 50°C

Stability and Reactivity

  • Counterion Effects: Hexafluorophosphate salts (PF₆⁻) generally exhibit superior thermal and hydrolytic stability compared to tetrafluoroborate (BF₄⁻) analogs due to weaker ion pairing . For example, 4-(dimethylamino)benzenediazonium tetrafluoroborate decomposes at 50°C, while the hexafluorophosphate version (if synthesized) would likely stabilize up to 100°C.
  • Substituent Effects: Electron-Donating Groups: The benzyl(ethyl)amino group in the target compound donates electrons via resonance, stabilizing the diazonium ion but reducing electrophilicity compared to electron-withdrawing substituents (e.g., Cl in 68400-43-1) . Steric Hindrance: Bulky substituents like benzyl(ethyl)amino hinder molecular packing, reducing π-π stacking and fluorescence quenching (observed in analogous hydrazinecarbodithioate crystals ). This steric effect also slows azo coupling reactions compared to smaller substituents (e.g., dimethylamino).

Crystallographic and Solubility Trends

  • Crystal Packing: Derivatives with planar substituents (e.g., morpholine in 41333-49-7) form hydrogen-bonded networks (e.g., N-H···O/S interactions), enhancing crystallinity . In contrast, bulky groups like benzyl(ethyl)amino disrupt regular packing, leading to amorphous or less-stable crystals.
  • Solubility : Thioether-containing compounds (e.g., 38686-70-3) dissolve readily in chlorinated solvents, while morpholine or azepine derivatives (41333-49-7, 84604-32-0) favor polar aprotic solvents like THF or DMF .

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